![molecular formula C9H17BrN4O2 B6291644 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95% CAS No. 2413375-59-2](/img/structure/B6291644.png)
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt, 95%
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Overview
Description
The compound is likely a derivative of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid . Triazoles are a class of organic compounds that contain three nitrogen atoms in a five-membered aromatic ring . They are used in various fields, including medicinal chemistry, due to their biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, triazoles can generally be synthesized through the reaction of azides and alkynes . The preparation of ethyl esters of 5-substituted 1,2,4-triazole-3-carboxylic acids has also been reported .Scientific Research Applications
Medicinal Chemistry
This compound is a derivative of 1,2,4-triazole, which is a core structure in many pharmaceutical agents. The bromine atom in the 5-position makes it a valuable building block for creating novel drug candidates. It can be used to synthesize compounds with potential antibacterial, antifungal, and antiviral activities . Its role in drug design is significant due to the versatility of the triazole ring.
Agriculture
In the agricultural sector, triazole derivatives are known for their use in plant protection and growth regulation. They can serve as precursors for the synthesis of agrochemicals, including fungicides and herbicides . The bromine substituent could be utilized to explore new compounds with enhanced activity and selectivity.
Material Science
The brominated triazole can be used in material science for the development of new materials with specific properties. Its incorporation into polymers or coatings could lead to materials with improved thermal stability or novel electronic properties .
Environmental Science
Compounds like 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid can be studied for their environmental impact, particularly in terms of biodegradability and toxicity. Research in this field could lead to safer chemicals for industrial use that minimize environmental pollution .
Chemical Synthesis
As a chemical intermediate, this compound is valuable for its potential to undergo various organic reactions, leading to a wide array of derivatives. These derivatives can be further utilized in different chemical syntheses, expanding the toolkit available to organic chemists .
Biochemistry
In biochemistry, the compound’s reactivity with various biomolecules can be explored. It could be used in the study of enzyme inhibition or as a probe to understand biochemical pathways. Its interactions with proteins and nucleic acids can provide insights into cellular processes .
Mechanism of Action
Target of Action
The primary targets of the compound “5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt” are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s possible that it interacts with its targets through hydrogen bonding or other types of chemical interactions . .
Pharmacokinetics
Its molecular weight is 191.97 , which suggests that it could potentially be absorbed and distributed in the body.
properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxylic acid;N,N-diethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C3H2BrN3O2/c1-4-7(5-2)6-3;4-3-5-1(2(8)9)6-7-3/h4-6H2,1-3H3;(H,8,9)(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLZLUWWXGMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1(=NNC(=N1)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid N,N-diethylethanamine salt |
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